Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate
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Overview
Description
Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The ethyl group can be introduced to the triazole ring through alkylation reactions using ethyl halides in the presence of a base.
Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazole ring positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activities of triazole derivatives.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetate
- Ethyl 2-aminothiazole-4-carboxylate
Uniqueness
Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is unique due to its specific substitution pattern on the triazole ring and the presence of the phenoxyacetate moiety
Conclusion
Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a versatile compound with significant potential in medicinal chemistry, agriculture, and materials science. Its unique structure and reactivity make it a valuable target for further research and development.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 2-[4-ethyl-2-(1,2,4-triazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C14H17N3O3/c1-3-11-5-6-13(20-8-14(18)19-4-2)12(7-11)17-9-15-16-10-17/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
GACCYJKXZRFYAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)OCC)N2C=NN=C2 |
Origin of Product |
United States |
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